molecular formula C16H17NO B5428469 Naphthalen-2-yl(piperidin-1-yl)methanone CAS No. 26163-43-9

Naphthalen-2-yl(piperidin-1-yl)methanone

Cat. No.: B5428469
CAS No.: 26163-43-9
M. Wt: 239.31 g/mol
InChI Key: HCVWWOHTZDKWLC-UHFFFAOYSA-N
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Description

“1-(2-naphthoyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . A variety of methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(2-naphthoyl)piperidine” would include a piperidine ring attached to a 2-naphthoyl group.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with a density of 0.862 g/mL. It has a melting point of -7 °C and a boiling point of 106 °C. It is miscible with water .

Scientific Research Applications

Pharmacological Applications

  • Sigma Receptor Binding and Antiproliferative Activity : N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of methylpiperidines, closely related to 1-(2-naphthoyl)piperidine, have been explored for their affinity and selectivity for sigma(1) and sigma(2) receptors. Compound 31 was found to be a potent sigma(1) ligand with significant selectivity, showing potential as a tool for PET experiments. Moreover, compounds like 26, 28, 31, and 33 demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential role in tumor research and therapy (Berardi et al., 2005).

  • Novel Piperidinyl-Substituted Naphthoquinone Compounds : Piperidinyl-substituted naphthoquinone compounds have been synthesized and evaluated for their antibacterial and antifungal activity. These compounds represent a potential area of research in the development of new antimicrobial agents (Ibiş et al., 2015).

Organic Chemistry and Synthesis

  • Asymmetric Photocycloaddition : N-(2-Methoxy-1-naphthoyl)piperidine, which bears structural similarities to 1-(2-naphthoyl)piperidine, has been used in chiral crystals for asymmetric photocycloaddition reactions with dienes. This application is significant in the field of organic synthesis, demonstrating the use of chiral molecular conformation derived from these crystals (Sakamoto et al., 2011).

  • Synthesis of Piperidine-Fused Compounds : Reactions involving compounds related to 1-(2-naphthoyl)piperidine have led to the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine. These reactions highlight the compound's role in the synthesis of complex organic molecules with potential pharmacological applications (Csütörtöki et al., 2012).

Material Science

  • Fluorescent pH Sensors : 4-Piperidine-naphthalimide derivatives, similar to 1-(2-naphthoyl)piperidine, have been synthesized and studied for their fluorescence properties. Some derivatives exhibit fluorescence quenching and red shift in acidic conditions due to intramolecular hydrogen bonding, making them useful as fluorescent pH sensors (Cui et al., 2004).

Mechanism of Action

While specific information on the mechanism of action of “1-(2-naphthoyl)piperidine” was not found, piperidine derivatives are known to have various pharmacological effects. For instance, piperine, a piperidine derivative, has been shown to have therapeutic potential against various cancers by regulating crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Safety and Hazards

Piperidine is a flammable liquid and vapor. It is harmful if swallowed and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause cancer and may damage fertility or the unborn child .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research on this medicinally active basic nucleus is required as they possess multi-functional properties .

Properties

IUPAC Name

naphthalen-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(17-10-4-1-5-11-17)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWWOHTZDKWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287936
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26163-43-9
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26163-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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